2-Hydroxy-6-iodobenzoic acid
Description
General Context and Significance within Organic Chemistry
2-Hydroxy-6-iodobenzoic acid, a synthetic salicylate, serves as a valuable building block in organic synthesis. biosynth.comcymitquimica.com Its structure, featuring functional groups at specific positions on the aromatic ring, allows for a variety of chemical transformations. The carboxylic acid group, the hydroxyl group, and the iodine atom each provide a reactive site for different types of chemical reactions. This multi-functionality makes it a versatile starting material for the construction of more complex molecules. cymitquimica.com
The compound's significance also lies in its potential applications in medicinal chemistry and material science. chemimpex.com For instance, it has been investigated for its inhibitory effects on certain biological processes. biosynth.com The iodine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can influence a molecule's biological activity.
Research Landscape of Halogenated Benzoic Acid Derivatives
Halogenated benzoic acids, a class of compounds to which this compound belongs, are a major focus of research in organic chemistry. mdpi.com The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzoic acid scaffold can significantly alter the physical, chemical, and biological properties of the parent molecule. mdpi.comresearchgate.net
Researchers are actively exploring the synthesis and applications of these derivatives for various purposes, including the development of new pharmaceuticals and agrochemicals. chemimpex.com The position and nature of the halogen substituent can have a profound impact on the compound's reactivity and biological efficacy. mdpi.com For example, iodo-substituted aromatic compounds are valuable intermediates in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemimpex.com
The study of halogenated benzoic acid derivatives is a dynamic field, with ongoing efforts to develop novel synthetic methods and to understand the structure-activity relationships that govern their properties. researchgate.net This research is crucial for the design and creation of new functional molecules with tailored characteristics.
Detailed Research Findings
Recent studies have focused on the synthesis and characterization of various halogenated benzoic acid derivatives. For example, researchers have successfully synthesized a series of acylhydrazones from 2-, 3-, and 4-iodobenzoic acids. nih.govmdpi.com These studies often involve multi-step synthetic routes, starting from commercially available materials. mdpi.comgoogle.com The resulting compounds are then characterized using a variety of analytical techniques, including NMR and IR spectroscopy, to confirm their chemical structures. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQINMSGNJAAGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89677-81-6 | |
| Record name | 2-Hydroxy-6-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 6 Iodobenzoic Acid
Precursor Roles in Advanced Organic Synthesis
Beyond its synthesis, 2-hydroxy-6-iodobenzoic acid serves as a valuable precursor for the synthesis of more complex and synthetically useful molecules.
One of the most significant applications of iodo-substituted benzoic acids is in the preparation of hypervalent iodine reagents. mdpi.com These reagents, which contain an iodine atom in a higher-than-normal oxidation state, are prized for their mild and selective oxidizing properties, making them environmentally benign alternatives to many heavy metal-based oxidants. mdpi.comorientjchem.org
2-Iodobenzoic acid and its derivatives are the direct precursors to 2-iodosobenzoic acids (IBAs) and 2-iodoxybenzoic acids (IBXs). mdpi.comresearchgate.net The oxidation of the iodine atom in 2-iodobenzoic acid leads to the formation of these hypervalent iodine compounds. orientjchem.org For example, 2-iodobenzoic acid can be oxidized using reagents like Oxone® to produce 2-iodosobenzoic acid (IBA). mdpi.comnih.gov
The resulting IBAs are versatile reagents and can be further derivatized. For instance, the hydroxy group of IBA can undergo solvolytic derivatization to yield other cyclic organoiodine(III) compounds. mdpi.comresearchgate.net These derivatives have found applications in a variety of organic transformations. mdpi.com
The synthesis of these hypervalent iodine reagents from their iodo-benzoic acid precursors is a critical step in making these powerful and "green" oxidizing agents accessible for a wide range of chemical reactions. mdpi.comnih.gov
Precursors for Hypervalent Iodine Reagents
Synthesis of Iodoxybenzoic Acid (IBX) Analogues
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent widely recognized for its role in the oxidation of alcohols and other functional group transformations. orientjchem.orgorientjchem.org The synthesis of IBX and its analogues typically originates from the corresponding 2-iodobenzoic acid derivative. The standard and environmentally conscious method for preparing IBX involves the oxidation of 2-iodobenzoic acid with an oxidant like Oxone® (a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in water. orientjchem.orgorientjchem.org This process is generally performed at elevated temperatures (around 70°C), leading to the crystallization of IBX in high yield and purity upon cooling. orientjchem.org
The principles of this synthesis are directly applicable to this compound for the creation of a hydroxylated IBX analogue. The presence of the hydroxyl group on the aromatic ring can influence the reactivity of the iodine center and the properties of the resulting IBX analogue, such as its solubility and oxidizing potential. For instance, the synthesis of a water-soluble IBX derivative has been achieved through the oxidation of 3-iodophthalic acid, demonstrating that substitution on the benzene (B151609) ring is a viable strategy for modifying the reagent's properties. orientjchem.orgorientjchem.org Similarly, 5-hydroxy-2-iodobenzoic acid has been successfully coupled to a polystyrene support and then oxidized to create a polymer-supported periodinane reagent, showcasing the utility of hydroxylated iodobenzoic acids in generating functionalized IBX analogues. orientjchem.orgorientjchem.org
The oxidation of a substituted 2-iodobenzoic acid to its corresponding IBX analogue can be achieved using various oxidizing systems, as detailed in the table below.
| Oxidant | Typical Conditions | Precursor Example | Reference |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Water, ~70°C | 2-Iodobenzoic acid | orientjchem.org |
| Potassium Bromate (KBrO₃) | Sulfuric Acid | 3-Iodophthalic acid | orientjchem.org |
| Peracetic acid | - | 1,2-diiodobenzene | rsc.org |
Mechanistic Investigations of Hypervalent Iodine Compound Formation
The formation of hypervalent iodine compounds, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), from 2-iodobenzoic acid precursors is a process of oxidative transformation. The iodine atom in the precursor is oxidized from its monovalent state to a higher oxidation state, +III for IBA or +V for IBX. diva-portal.org The adjacent carboxyl group plays a crucial role, acting as an endogenous ligand that stabilizes the hypervalent iodine center, leading to the formation of a cyclic structure. nih.govmdpi.com This intramolecular coordination is a key feature of benziodoxole derivatives. acs.org
The mechanism of oxidation, for instance using Oxone®, involves the transfer of oxygen atoms from the oxidant to the iodine center. For the formation of IBX from 2-iodobenzoic acid, this is a direct oxidation to the iodine(V) state. orientjchem.org The formation of IBA, an iodine(III) compound, can be achieved under milder conditions, and it is important to control the reaction to prevent further oxidation to the potentially explosive IBX. nih.govresearchgate.net
Once formed, the mechanisms by which these hypervalent iodine reagents, including analogues derived from this compound, exert their oxidative effects are varied. Key proposed mechanisms include:
Ligand Exchange: Many oxidation reactions, such as the oxidation of alcohols, are believed to initiate with a ligand exchange at the iodine atom. The alcohol substrate displaces a ligand on the hypervalent iodine reagent, forming an intermediate alkoxyiodane species which then undergoes reductive elimination to yield the oxidized product (aldehyde or ketone) and the reduced iodinane. acs.org
Single Electron Transfer (SET): Some reactions involving IBX are suggested to proceed via a single electron transfer (SET) mechanism. orientjchem.orgorientjchem.org In this pathway, an electron is transferred from the substrate to the IBX reagent, creating a radical cation intermediate that subsequently transforms into the final product. orientjchem.orgorientjchem.org
The electronic nature of substituents on the aromatic ring of the precursor, such as the electron-donating hydroxyl group in this compound, can modulate the electrophilicity of the iodine center in the resulting hypervalent reagent, thereby influencing its reactivity and the favorability of different mechanistic pathways.
Utilization in Heterocyclic Compound Synthesis
Hypervalent iodine reagents, particularly IBX and its derivatives, are powerful tools for the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org Their ability to effect a range of transformations under mild, often metal-free conditions makes them highly attractive in modern organic synthesis. frontiersin.org An IBX analogue generated from this compound would be expected to participate in these characteristic reactions.
The utility of IBX-mediated reactions in constructing heterocyclic systems is broad and includes several key strategies:
Oxidative Cyclization: IBX is frequently used to promote oxidative C-H functionalization and cyclization reactions. frontiersin.org For example, it can be used in the intramolecular oxidative annulation of Mannich precursors to afford fused bicyclic scaffolds like imidazo[1,2-a] systems. frontiersin.org
Oxidation of Alcohols within Complex Substrates: The selective oxidation of alcohols to aldehydes or ketones is a cornerstone of IBX chemistry. This transformation is crucial when the carbonyl group is a key element of the target heterocycle or a precursor to it. The reaction tolerates many other functional groups, including amines, which is advantageous in the synthesis of nitrogen-containing heterocycles. orientjchem.orgorientjchem.org
α,β-Desaturation of Carbonyls: IBX can be used to introduce α,β-unsaturation in ketones and esters. orientjchem.org This functionality is a common feature in many heterocyclic rings and provides a handle for further synthetic manipulations, such as Michael additions, to build the heterocyclic core.
The table below summarizes some of the heterocyclic syntheses enabled by IBX and related hypervalent iodine reagents.
| Heterocyclic System | Synthetic Strategy | Reagent | Reference |
| Imidazo[1,2-a] derivatives | Intramolecular oxidative annulation | IBX / NIS | frontiersin.org |
| Oxazolines | Cyclization of N-allylbenzamides | Hypervalent iodine species | researchgate.net |
| Bicyclic oxazol-2-one | Radical cyclization of unsaturated carbamates | Polymer-supported IBX | orientjchem.org |
| p-Quinones | Oxidation of alkoxyarenes | 2-Iodobenzoic acid (precatalyst) / Oxone® | rsc.org |
The versatility of these reagents underscores the potential utility of this compound as a precursor to novel oxidizing agents for the construction of diverse and complex heterocyclic structures. researchgate.net
Chemical Reactivity and Transformation Studies of 2 Hydroxy 6 Iodobenzoic Acid
Functional Group Reactivity Profiles
Each functional group on the 2-Hydroxy-6-iodobenzoic acid scaffold can be targeted for specific chemical modifications, enabling the synthesis of a wide array of derivatives.
The carboxylic acid group is a primary site for transformations, serving as a handle for creating various functional derivatives. Reactions typically involve the substitution of the hydroxyl component of the carboxyl group. libretexts.orgmsu.edu A crucial transformation for iodobenzoic acids is their conversion into hypervalent iodine reagents. The carboxyl group adjacent to the iodine atom can act as an endogenous ligand, facilitating the oxidation of the iodine center. mdpi.com For instance, 2-iodobenzoic acid is readily oxidized by reagents like Oxone to produce 2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. orientjchem.orgwikipedia.org This transformation is fundamental to the utility of iodobenzoic acids in oxidation chemistry.
Other common transformations of the carboxylic acid group include the formation of esters. For example, treatment with diazomethane (B1218177) provides a method for preparing methyl esters. libretexts.orgmsu.edu
The phenolic hydroxyl group can undergo various derivatization reactions, such as etherification. The hydroxyl group itself is generally a poor leaving group, often requiring prior conversion to a better one for substitution reactions. libretexts.org However, its presence influences the reactivity of the aromatic ring. In the context of related iodosobenzoic acids (IBAs), the hydroxyl ligand can be substituted in solvolytic derivatization processes under mild conditions to yield other cyclic organoiodine(III) derivatives. mdpi.comresearchgate.net This highlights the potential for modifying the hydroxyl group to tune the properties of the resulting molecule.
The iodine atom attached to the aromatic ring is susceptible to nucleophilic substitution, allowing for its replacement with a variety of other functional groups. This reactivity is crucial for building molecular complexity. For instance, iodinated salicylic (B10762653) acid derivatives are valuable in cross-coupling reactions, such as the Suzuki–Miyaura and Stille couplings, which form new carbon-carbon bonds. The iodine atom can also be substituted by nucleophiles like amines or thiols, typically in the presence of a suitable base. This versatility makes the iodo-substituent a key site for synthetic elaboration.
Reaction Mechanism Elucidation
Understanding the mechanisms of reactions involving this compound and its derivatives is essential for controlling reaction outcomes and designing new synthetic methods.
The stereochemical outcomes of reactions involving derivatives of 2-iodobenzoic acid have been a subject of study. A notable example is the reaction of hypoiodous acid (HOI), which can be generated from IBX in the presence of molecular iodine, with olefins and α,β-unsaturated ketones. orientjchem.orgorganic-chemistry.org This reaction proceeds to form iodohydrins with a distinct anti stereochemistry. orientjchem.orgorganic-chemistry.org This stereoselectivity is a key mechanistic feature, providing insight into the transition state of the iodohydroxylation reaction.
Derivatives of 2-iodobenzoic acid, particularly the hypervalent iodine(V) reagent IBX, are not only stoichiometric oxidants but can also be used in catalytic amounts. organic-chemistry.orgyoutube.com A common strategy involves using a co-oxidant, such as Oxone, to regenerate the active iodine(V) species from the reduced 2-iodosobenzoic acid (IBA) or 2-iodobenzoic acid byproduct. organic-chemistry.orgresearchgate.net
The catalytic cycle for the oxidation of alcohols typically involves the following steps:
The precatalyst, often 2-iodobenzoic acid or its sulfonic acid analogue, is oxidized by a terminal oxidant like Oxone to the active hypervalent iodine(V) species (IBX). youtube.comresearchgate.net
The alcohol coordinates to the iodine center, displacing a ligand. wikipedia.org
A subsequent fragmentation or elimination step occurs, yielding the oxidized carbonyl compound (aldehyde or ketone), water, and the reduced iodine(I) species, 2-iodobenzoic acid. wikipedia.orgyoutube.com
The 2-iodobenzoic acid is then re-oxidized by the co-oxidant, closing the catalytic loop. researchgate.net
This catalytic approach makes the process more atom-economical and environmentally friendly by reducing the amount of iodine-containing waste. researchgate.net
Table of Research Findings: Oxidation of Alcohols using 2-Iodoxybenzoic Acid (IBX)
This table summarizes the application of IBX, a direct derivative of 2-iodobenzoic acid, in the oxidation of various alcohols to their corresponding carbonyl compounds.
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Conditions | Yield | Reference(s) |
| 1 | Primary & Secondary Alcohols | Aldehydes & Ketones | IBX, DMSO, Room Temp | High | orientjchem.orgwikipedia.org |
| 2 | Amino Alcohols | Amino Carbonyls | IBX, TFA (in situ protonation) | Good | orientjchem.org |
| 3 | 1,4-Diols | γ-Lactols | IBX, DMSO | Good | orientjchem.org |
| 4 | β-Hydroxyketones | β-Diketones | IBX | Efficient | organic-chemistry.org |
| 5 | Various Alcohols | Carbonyl Compounds | Catalytic IBX, Oxone (co-oxidant) | - | organic-chemistry.org |
Spectroscopic and Structural Characterization of 2 Hydroxy 6 Iodobenzoic Acid and Its Derivatives
Vibrational Spectroscopy Analysis
Infrared (IR) Spectroscopy Investigations
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups within a molecule. In the analysis of 2-Hydroxy-6-iodobenzoic acid and its derivatives, specific absorption bands in the IR spectrum correspond to the stretching and bending vibrations of its constituent bonds. For instance, the IR spectrum of a derivative, 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, displays a notable absorption band at 2936 cm⁻¹ which is attributed to the O-H stretching vibration of the hydroxyl group. mdpi.com The carbonyl (C=O) groups in this derivative are identified by strong absorption bands at 1616 cm⁻¹ and 1566 cm⁻¹. mdpi.com
Derivatives with different substituents exhibit shifts in these vibrational frequencies. For example, the introduction of a bromine atom at the 6-position in 6-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one results in O-H, C=O, and another C=O stretching vibrations at 2844 cm⁻¹, 1602 cm⁻¹, and 1556 cm⁻¹ respectively. mdpi.com Similarly, a derivative with two fluorine atoms, 5,6-Difluoro-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, shows these vibrations at 2895 cm⁻¹, 1624 cm⁻¹, and 1591 cm⁻¹. mdpi.com The presence of a nitro group in 1-Hydroxy-5-nitro-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one leads to vibrational bands at 2834 cm⁻¹ (O-H) and multiple C=O stretching frequencies at 1617 cm⁻¹, 1572 cm⁻¹, and 1541 cm⁻¹. mdpi.com These variations in the IR spectra provide a clear fingerprint for each specific derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) NMR Studies
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, recorded in DMSO-d6, distinct signals are observed for the aromatic protons at δ 7.72 (td, J = 7.3, 0.9 Hz, 1H), 7.86 (d, J = 8.2 Hz, 1H), 7.97 (ddd, J = 8.7, 7.4, 1.8 Hz, 1H), and 8.03 (dd, J = 7.8, 1.4 Hz, 1H), with an additional singlet at δ 8.08 ppm (1H). mdpi.com
The chemical shifts of these protons are influenced by the presence and position of substituents on the aromatic ring. For example, in 5-Chloro-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, the proton signals appear at δ 7.81 (d, J = 8.7 Hz, 1H), 7.95 (d, J = 2.3 Hz, 1H), 8.03 (dd, J = 8.7, 2.3 Hz, 1H), and a singlet at 8.28 ppm (1H). mdpi.com Similarly, the ¹H NMR spectrum of 1-Hydroxy-5-methyl-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one shows a singlet for the methyl protons at δ 2.48 (3H) and aromatic proton signals at δ 7.70 (d, J = 8.2 Hz, 1H), 7.79 (dd, J = 8.7, 1.8 Hz, 1H), 7.85 (s, 1H), and 8.01 (s, 1H). mdpi.com
Carbon-13 (¹³C) NMR Investigations
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. For 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one in DMSO-d6, the carbon signals are observed at δ 120.3, 126.2, 130.3, 131.0, 131.4, 134.4, and 167.7 ppm, corresponding to the different carbon atoms in the molecule. mdpi.com
The positions of these signals are sensitive to the electronic effects of the substituents. In 5-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, the carbon resonances are found at δ 119.5, 124.2, 128.3, 133.3, 133.7, 136.8, and 166.2 ppm. mdpi.com The introduction of a methoxy (B1213986) group in 1-Hydroxy-5-methoxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one shifts the carbon signals to δ 55.8, 108.9, 114.8, 121.5, 127.0, 132.9, 161.4, and 167.4 ppm. mdpi.com
Other Advanced NMR Techniques
Beyond standard 1D NMR, advanced techniques such as two-dimensional (2D) NMR spectroscopy are employed for more complex structural elucidation. ipb.pt These methods, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, providing unambiguous assignments of all signals in the spectra. ipb.pt For complex heterocyclic structures, these advanced techniques are crucial for piecing together the molecular puzzle. ipb.pt Solid-state NMR spectroscopy is another powerful tool, particularly for characterizing materials like metal-organic frameworks where it can provide information on chemical composition and local atomic environments. researchgate.net
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula of a compound.
For instance, the HRMS (DART) analysis of 6-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one shows a calculated mass for [M+H]⁺ of 342.8461, with the found mass being 342.8460, confirming the chemical formula C₇H₅BrIO₃. mdpi.com Similarly, for 1,5-Dihydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one, the calculated mass for [M+H]⁺ is 280.9305, and the found mass is 280.9304 (C₇H₆IO₄). mdpi.com The HRMS data for 1-Hydroxy-3-oxo-1,3-dihydro-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxole-5-carbonitrile gives a calculated [M+H]⁺ of 289.9309 and a found value of 289.9310 (C₈H₅INO₃). mdpi.com These precise measurements provide definitive evidence for the molecular structure of these derivatives.
Interactive Data Tables
Table 1: Infrared Spectroscopy Data for this compound Derivatives
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 2936 mdpi.com | 1616, 1566 mdpi.com |
| 6-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 2844 mdpi.com | 1602, 1556 mdpi.com |
| 5,6-Difluoro-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 2895 mdpi.com | 1624, 1591 mdpi.com |
| 1-Hydroxy-5-nitro-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 2834 mdpi.com | 1617, 1572, 1541 mdpi.com |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d6
| Compound | Aromatic Protons | Other Protons |
| 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 7.72 (td), 7.86 (d), 7.97 (ddd), 8.03 (dd) mdpi.com | 8.08 (s) mdpi.com |
| 5-Chloro-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 7.81 (d), 7.95 (d), 8.03 (dd) mdpi.com | 8.28 (s) mdpi.com |
| 1-Hydroxy-5-methyl-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 7.70 (d), 7.79 (dd), 7.85 (s), 8.01 (s) mdpi.com | 2.48 (s, 3H) mdpi.com |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d6
| Compound | Chemical Shifts (ppm) |
| 1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 120.3, 126.2, 130.3, 131.0, 131.4, 134.4, 167.7 mdpi.com |
| 5-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 119.5, 124.2, 128.3, 133.3, 133.7, 136.8, 166.2 mdpi.com |
| 1-Hydroxy-5-methoxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | 55.8, 108.9, 114.8, 121.5, 127.0, 132.9, 161.4, 167.4 mdpi.com |
Table 4: High-Resolution Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 6-Bromo-1-hydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | C₇H₅BrIO₃ | 342.8461 mdpi.com | 342.8460 mdpi.com |
| 1,5-Dihydroxy-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxol-3(1H)-one | C₇H₆IO₄ | 280.9305 mdpi.com | 280.9304 mdpi.com |
| 1-Hydroxy-3-oxo-1,3-dihydro-1λ³-benzo[d] mdpi.comsemanticscholar.orgiodaoxole-5-carbonitrile | C₈H₅INO₃ | 289.9309 mdpi.com | 289.9310 mdpi.com |
X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's three-dimensional structure. uol.deuhu-ciqso.es This method requires a high-quality single crystal, which, when exposed to an X-ray beam, produces a diffraction pattern that can be mathematically resolved to generate a precise model of the atomic arrangement within the unit cell. uol.de
A crystallographic analysis of the related isomer, methyl 4-iodosalicylate, shows a monoclinic crystal system and reveals the influence of the iodine substituent and intermolecular hydrogen bonding on the crystal packing. In this derivative, key bond lengths were determined, which can be used as a reference for understanding the bonding in this compound.
Table 1: Selected Bond Lengths from a Related Compound (Methyl 4-iodosalicylate) This data is for a related isomer derivative and serves as an illustrative example.
| Bond | Length (Å) |
| C6–I1 | 2.101 |
| C8–O3 | 1.357 |
| O3–H3 | 0.84 |
| Source: Adapted from crystallographic data for methyl 4-iodosalicylate. |
The geometry is heavily influenced by strong intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxyl group, a characteristic feature of salicylic (B10762653) acid derivatives. This interaction tends to lock the molecule into a planar conformation.
Powder X-ray diffraction (PXRD) is a powerful technique used to characterize the crystalline nature of a bulk sample, identify its crystal phase, and assess its purity. umontpellier.fr Unlike SC-XRD, this method can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
PXRD has been employed in the characterization of various derivatives of iodobenzoic acids. For example, studies on newly synthesized acylhydrazones of 2-iodobenzoic acid used PXRD to confirm the crystalline nature of the powdered samples. mdpi.com Similarly, metal complexes of Schiff bases derived from iodobenzoic acid derivatives have been characterized using PXRD, which in some cases indicated an amorphous or nanocrystalline nature for the coordination compounds. wisdomlib.orgwisdomlib.org For this compound, PXRD would be essential to confirm the crystalline phase of a synthesized batch and to monitor any phase transitions under different conditions.
Auxiliary Spectroscopic and Analytical Techniques
Alongside X-ray diffraction, a suite of other spectroscopic and analytical methods is necessary for a full characterization of this compound.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands corresponding to π→π* transitions within the benzene (B151609) ring.
The parent compound, 2-hydroxybenzoic acid (salicylic acid), has known absorption maxima. researchgate.net The introduction of an iodine atom onto the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the "heavy atom effect" and the electron-withdrawing nature of iodine, which influences the energy levels of the molecular orbitals. The exact position of the absorption maxima (λmax) can be sensitive to the solvent used.
Table 2: Representative UV-Visible Absorption Data for Hydroxybenzoic Acids This table provides context using the parent compound and discusses expected shifts.
| Compound | Solvent | λmax (nm) | Notes |
| 2-Hydroxybenzoic Acid | Water (pH 4.5) | ~230, ~296 | Represents the core chromophore. researchgate.net |
| This compound | Varies | Expected >296 nm | A bathochromic shift is anticipated due to the iodine substituent. |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. uni-frankfurt.deaapt.org The technique relies on the interaction of these unpaired electrons with an external magnetic field. uni-frankfurt.de
In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired. Therefore, it is ESR-inactive and will not produce an ESR spectrum. However, ESR spectroscopy could be a valuable tool for studying paramagnetic species derived from this compound. For example, if the compound were to be oxidized to a radical intermediate or if it were used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), these resulting species could be detected and characterized by ESR. wisdomlib.orguni-frankfurt.de
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a sample. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity.
For this compound, the molecular formula is C₇H₅IO₃, and the molecular weight is approximately 264.02 g/mol . biosynth.comsynquestlabs.com While nitrogen is not present, the analysis would focus on carbon and hydrogen percentages. The theoretical composition can be calculated and compared with experimental data, often with an accuracy of ±0.4%. A certificate of analysis for the related isomer, 2-Hydroxy-5-iodobenzoic acid, provides a practical example of such data. lgcstandards.com
Table 3: Elemental Analysis Data for Iodinated Hydroxybenzoic Acids
| Compound | Molecular Formula | Analysis | Theoretical % | Experimental % |
| This compound | C₇H₅IO₃ | % Carbon | 31.84% | N/A |
| % Hydrogen | 1.91% | N/A | ||
| 2-Hydroxy-5-iodobenzoic acid | C₇H₅IO₃ | % Carbon | 31.84% | 31.99% lgcstandards.com |
| % Hydrogen | 1.91% | 1.79% lgcstandards.com |
The close agreement between theoretical and experimental values for the related isomer demonstrates the utility of elemental analysis in verifying the identity and purity of the target compound.
Compound Index
Conductivity Measurements of Derivatives
The study of the electrical properties of this compound derivatives, particularly their metal complexes, offers insights into their potential applications in materials science and electronics. While direct conductivity measurements for derivatives of this compound are not extensively documented in the provided research, analysis of structurally related compounds, such as other substituted benzoic acids and their complexes, provides a framework for understanding their potential electrical behavior.
Research into the metal complexes of various substituted benzoic acids and Schiff bases derived from them consistently reveals that these materials often exhibit semiconducting properties. bendola.comidosi.org This behavior is characterized by an increase in electrical conductivity with a corresponding increase in temperature. bendola.comidosi.org
Methodology of Conductivity Measurement
The solid-state electrical conductivity of these derivatives is typically measured using the two-probe method on compressed pellets of the material. idosi.org The temperature dependence of the conductivity (σ) is often investigated over a specific temperature range, for instance, between 313 K and 430 K. bendola.comidosi.org The relationship between conductivity and temperature generally follows the Arrhenius equation for semiconductors:
σ = σ₀ exp(-Ea / kT)
where:
σ is the conductivity at a given temperature T
σ₀ is the pre-exponential factor
Ea is the activation energy of conduction
k is the Boltzmann constant
T is the absolute temperature
A linear relationship in the plot of log(σ) versus 1/T is indicative of the semiconducting nature of the material. idosi.org
Conductivity in Structurally Related Compounds
Studies on metal complexes of Schiff bases derived from compounds like 2-amino-5-iodobenzoic acid, a structural analog, provide valuable data. wisdomlib.orgwisdomlib.org For instance, the molar conductance of Cu(II), Co(II), Ni(II), Mn(II), Fe(III), Zn(II), Cd(II), and Hg(II) complexes of (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic acid has been measured. wisdomlib.orgwisdomlib.org These measurements help in determining the electrolytic nature of the complexes.
Similarly, research on metal complexes of a hydrazone Schiff base ligand, N'-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide, showed that all the synthesized compounds (including Ti(III), Cr(III), Fe(III), WO₂(VI), Th(IV), and UO₂(VI) complexes) behave as semiconductors. bendola.com The solid-state electrical conductivity was measured in their pellet form over a temperature range of 313–373K, and their conductivity was observed to increase with temperature. bendola.com
Research Findings and Data
The electrical conductivity of metal complexes is influenced by the nature of both the central metal ion and the organic ligand. idosi.org For a series of transition metal complexes with a hydrazone Schiff base ligand, the electrical conductivity at 373 K was found to decrease in the order: Cr > Fe > Zr > Ti > VO > Mn. idosi.org
The following table presents representative data on the molar conductance of metal complexes of a Schiff base derived from 2-amino-5-iodobenzoic acid. It is important to note that these are derivatives of a related, but different, parent compound.
Table 1: Molar Conductance of Metal Complexes of (Z)-2-((2-hydroxy-6-methylquinolin-3-yl)methyleneamino)-5-iodobenzoic Acid wisdomlib.org
| Complex | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Cu(C₃₆H₂₈I₂N₄O₈)] | 6.86 |
| [Co(C₃₆H₂₈I₂N₄O₈)] | 6.40 |
| [Ni(C₃₆H₂₈I₂N₄O₈)] | 6.37 |
| [Mn(C₃₆H₂₈I₂N₄O₈)] | 5.87 |
| [Fe(C₃₆H₂₆I₂N₄O₇)Cl] | 5.75 |
| [Zn(C₁₈H₁₂IN₂O₃)Cl] | 12.29 |
| [Cd(C₁₈H₁₄IN₂O₄)Cl] | 18.83 |
| [Hg(C₁₈H₁₄IN₂O₄)Cl] | 29.27 |
The low molar conductance values for the Cu(II), Co(II), Ni(II), Mn(II), and Fe(III) complexes suggest their non-electrolytic nature, while the higher values for the Zn(II), Cd(II), and Hg(II) complexes indicate some degree of electrolytic behavior. wisdomlib.org
The investigation into the conductivity of derivatives of substituted benzoic acids is a developing area of research. The findings for structurally similar compounds strongly suggest that derivatives of this compound, particularly its metal complexes, are likely to exhibit interesting semiconducting properties, warranting further specific investigation.
Computational and Theoretical Investigations of 2 Hydroxy 6 Iodobenzoic Acid
Quantum Chemical Calculation Applications
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other characteristics can be derived.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2-Hydroxy-6-iodobenzoic acid. DFT calculations are instrumental in determining key molecular properties:
Optimized Geometry: DFT methods are used to find the lowest-energy three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.
Electronic Structure: Calculations yield information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Vibrational Frequencies: Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of the molecule. This is useful for interpreting experimental spectra and confirming the nature of the optimized structure (i.e., ensuring it is a true energy minimum).
When applying DFT to this compound, special consideration must be given to the heavy iodine atom. Relativistic effects can be significant, often requiring the use of specialized basis sets (e.g., those including effective core potentials) to accurately model its electronic behavior.
Conformational analysis involves identifying all possible spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and determining their relative stabilities. scribd.com For this compound, the primary rotational degrees of freedom are around the C-C bond connecting the carboxylic acid group to the phenyl ring and the C-O bond of the hydroxyl group.
Theoretical calculations on the closely related 2-hydroxybenzoic acid (salicylic acid) have shown that there is one overwhelmingly stable conformer. researchgate.net This stability is attributed to the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction creates a planar, six-membered ring-like structure that significantly lowers the molecule's energy. Studies on 2-hydroxybenzoic acid using high-level quantum chemical methods (MP2/6-311+G(d,p)) calculated the energy difference between the most stable, hydrogen-bonded conformer and the next most stable conformer to be approximately 11.7 kJ/mol. researchgate.net It is expected that this compound would exhibit a similar conformational preference, with the hydrogen-bonded structure being the dominant form in the gas phase and in non-polar solvents.
| Conformer | Description | Key Interaction | Predicted Relative Energy |
|---|---|---|---|
| Conformer A (Global Minimum) | Planar structure with the carboxylic acid's C=O group oriented toward the hydroxyl group. | Strong intramolecular O-H···O=C hydrogen bond. | 0 kJ/mol (Reference) |
| Conformer B (Higher Energy) | Planar structure with the carboxylic acid's C=O group oriented away from the hydroxyl group. | No intramolecular hydrogen bond; potential steric repulsion between the carboxylic OH and the iodine atom. | Significantly higher |
DFT is a powerful tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine reaction kinetics and thermodynamics. researchgate.net For this compound, theoretical modeling could be applied to understand various reactions:
Acidity and Deprotonation: Modeling the dissociation of the carboxylic acid proton to understand its pKa value.
Electrophilic Aromatic Substitution: Investigating how the existing substituents (-OH, -I, -COOH) direct incoming electrophiles to specific positions on the aromatic ring.
Reactions at the Iodine Center: Modeling reactions such as those seen in related hypervalent iodine compounds, for example, oxidation reactions where the iodine atom plays a central role. wikipedia.orgcardiff.ac.uk Computational studies of related compounds like 2-iodoxybenzoic acid (IBX) have detailed the mechanisms of alcohol oxidation, including the critical "hypervalent twist" move that facilitates the reaction. researchgate.netwikipedia.org
Analysis of Molecular Interactions and Chemical Bonding
Beyond predicting structure and energy, computational methods can provide deep insights into the nature of chemical bonds and non-covalent interactions, which govern molecular assembly and reactivity.
Conceptual DFT (CDFT) provides a framework for quantifying and understanding fundamental chemical concepts like electronegativity and chemical hardness using derivatives of the energy with respect to the number of electrons. routledge.comvscentrum.be These calculated reactivity descriptors can predict how a molecule will behave in a chemical reaction.
Global Descriptors: Electronegativity (χ) measures the tendency of a molecule to attract electrons. Chemical Hardness (η) measures the resistance to a change in electron distribution. mdpi.com Softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reaction.
Local Descriptors: The Fukui function, f(r), is a key local descriptor that identifies which atoms in a molecule are most susceptible to nucleophilic attack (f+(r)) or electrophilic attack (f-(r)). mdpi.com
For this compound, CDFT calculations could predict the most reactive sites, offering a theoretical rationale for its chemical behavior. For instance, the analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and specific carbons on the aromatic ring as sites for electrophilic attack.
| Descriptor | Definition | Interpretation for Reactivity |
|---|---|---|
| Electronegativity (χ) | The negative of the chemical potential; tendency to attract electrons. | Indicates the overall electron-accepting power of the molecule. |
| Chemical Hardness (η) | Resistance to change in electron number; related to the HOMO-LUMO gap. | A large value implies high stability and low reactivity. |
| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons changes. | Identifies the most electrophilic and nucleophilic sites within the molecule. |
| Dual Descriptor | An extension of the Fukui function that can discriminate between electrophilic and nucleophilic sites. researchgate.net | Provides a clearer picture of local reactivity by showing regions of electron density depletion and accumulation. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a rigorous method for analyzing the electron density (ρ(r)) to partition a molecule into its constituent atoms and characterize the chemical bonds between them. wikipedia.orguni-rostock.de The analysis focuses on the topological features of the electron density, such as critical points where the gradient of the density is zero.
For this compound, QTAIM is particularly valuable for analyzing the intramolecular hydrogen bond. The key steps involve:
Locating the Bond Critical Point (BCP): QTAIM analysis would search for a (3, -1) critical point in the electron density between the hydroxyl hydrogen and the carbonyl oxygen. The presence of such a BCP and its associated bond path is a definitive indicator of a chemical interaction. researchgate.net
Analyzing Properties at the BCP: The nature and strength of the interaction are characterized by the values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP. researchgate.net For a hydrogen bond, one typically finds a relatively low ρ(r) and a positive ∇²ρ(r), characteristic of a closed-shell interaction. The sign of H(r) can help distinguish stronger hydrogen bonds (negative H(r), indicating some covalent character) from weaker ones (positive H(r)).
| Parameter | Symbol | Interpretation for H-Bonds |
|---|---|---|
| Electron Density at BCP | ρ(r) | Relates to bond strength; higher values indicate a stronger bond. |
| Laplacian of Electron Density at BCP | ∇²ρ(r) | Positive values indicate a closed-shell interaction (like H-bonds, ionic bonds). Negative values indicate a shared-shell (covalent) interaction. |
| Total Energy Density at BCP | H(r) | The sum of kinetic (G(r)) and potential (V(r)) energy densities. A negative sign indicates significant covalent character. |
Through these computational frameworks, a detailed and quantitative picture of this compound emerges, revealing the subtle electronic effects that dictate its structure and function.
Advanced Research on Derivatives and Analogues of 2 Hydroxy 6 Iodobenzoic Acid
Synthesis and Characterization of Novel Derivatives
The generation of new derivatives from 2-hydroxy-6-iodobenzoic acid involves multi-step chemical reactions to produce acylhydrazones, oxadiazolines, and Schiff base complexes. These new compounds are then thoroughly analyzed to confirm their chemical structures.
Acylhydrazone Derivatives
Acylhydrazones are a significant class of compounds synthesized from carboxylic acids. The synthesis of acylhydrazones derived from iodobenzoic acids is typically a two-step process. mdpi.com First, the corresponding methyl ester of the iodobenzoic acid is reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. mdpi.com In the second step, this hydrazide undergoes a condensation reaction with various substituted aromatic aldehydes to yield the final acylhydrazone derivatives. mdpi.com This method allows for the creation of a diverse series of acylhydrazones by using different aldehydes. mdpi.com
The resulting acylhydrazone compounds, which possess a characteristic –CO–NH–N=CH– moiety, are characterized using several spectroscopic techniques. mdpi.com Infrared (IR) spectroscopy is used to identify the functional groups, with typical peaks observed for the N-H group and the C=N bond. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence of key protons and carbons in the acylhydrazone framework. mdpi.com
Oxadiazoline Derivatives
Research has also focused on the synthesis of 1,3,4-oxadiazoline derivatives, starting from materials like 2-hydroxy-5-iodobenzoic acid (an isomer of the title compound). nih.gov The synthesis pathway begins with methyl salicylate, which is converted into a hydrazide. nih.gov This hydrazide is then reacted with various ketones in the presence of acetic anhydride. This reaction sequence results in the formation of 2,5-disubstituted 1,3,4-oxadiazoline rings. nih.govresearchgate.net
The structures of these newly synthesized oxadiazoline derivatives are confirmed through mass spectrometry and NMR (¹H and ¹³C) spectroscopy. nih.gov For a more detailed structural analysis, single-crystal X-ray diffraction studies have been performed on select derivatives. nih.govresearchgate.net These studies reveal the precise three-dimensional arrangement of atoms, including the conformation of the oxadiazoline ring, which can adopt an "envelope" or nearly planar shape depending on the substituents. nih.govresearchgate.net
Schiff Base Ligands and Metal Complexes
Schiff bases, characterized by a carbon-nitrogen double bond (azomethine group), are another important class of derivatives. jmchemsci.com They are generally synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jmchemsci.com For instance, a Schiff base ligand can be prepared by refluxing an amino-iodobenzoic acid with a hydroxy-aldehyde in a solvent like ethanol. wisdomlib.org
These Schiff base ligands can then be used to form metal complexes by reacting them with various metal salts (e.g., chlorides of copper, cobalt, nickel, zinc). wisdomlib.orgrsc.org The coordination of the metal ion to the ligand is confirmed by spectral analysis. wisdomlib.org In IR spectra, a shift in the frequency of the C=N bond indicates its involvement in complexation. fudutsinma.edu.ng Other characterization methods include elemental analysis, conductivity measurements, UV-Vis spectroscopy, and X-ray powder diffraction to determine the geometry of the complexes, which can be octahedral or tetrahedral. wisdomlib.org
Structure-Activity Relationship (SAR) Studies in Academic Contexts
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies help in designing more potent and selective compounds.
Correlation of Molecular Structure with Antimicrobial Activity
Research has shown a clear link between the molecular structure of this compound derivatives and their antimicrobial effects.
Role of Iodine : The presence of an iodine atom in the benzoic acid structure is considered favorable for antimicrobial activity. mdpi.com It increases the lipophilicity of the molecule, which may enhance its ability to interact with and penetrate bacterial cell membranes. Studies comparing iodinated acylhydrazones to their non-iodinated counterparts have demonstrated the superior activity of the iodine-containing compounds. mdpi.com
Impact of Substituents : In the case of acylhydrazone derivatives of iodobenzoic acid, the nature and position of substituents on the aromatic ring of the aldehyde portion are critical for activity. mdpi.com For example, specific substitutions like 5-chloro-2-hydroxy-3-iodo, 2-hydroxy-3,5-diiodo, and 3,5-dichloro-2-hydroxy on the phenyl ring of the hydrazone have been shown to impart significant activity against Micrococcus luteus. mdpi.com
Positional Isomerism : The position of the substituents on the benzoic acid ring itself also plays a role. nih.gov Studies on various benzoic acid derivatives have indicated that the location of the hydroxyl group can influence the compound's effectiveness against bacteria like E. coli. nih.gov For metal complexes of m-iodobenzoic acid, a good correlation has been observed between their chemical properties, as analyzed by vibrational spectra, and their antimicrobial activity against bacteria and yeast. acs.org
Correlation of Molecular Structure with Antitumor Properties in Preclinical Models
The antitumor potential of derivatives of iodinated hydroxybenzoic acids has been evaluated in preclinical settings, with SAR studies providing insights into the key structural features required for cytotoxicity against cancer cells.
Oxadiazoline Derivatives : A study on 1,3,4-oxadiazoline derivatives synthesized from 2-hydroxy-5-iodobenzoic acid revealed that several of these compounds exhibit good inhibitory activity against human cancer cell lines, including KB (a cell line derived from a nasopharyngeal carcinoma) and Hep-G2 (a liver cancer cell line). nih.govresearchgate.net The in vitro cytotoxicity, measured by IC₅₀ values (the concentration required to inhibit 50% of cell growth), was found to be in the low micromolar range for the most active compounds. nih.govresearchgate.net
The activity of these oxadiazoline derivatives was dependent on the substitution on the phenyl ring attached to the oxadiazoline core. For instance, compounds with a 4-fluorophenyl, 4-chlorophenyl, 4-bromophenyl, or 4-iodophenyl group showed potent cytotoxicity. nih.gov This suggests that halogen substitution at the para position of this phenyl ring is a key determinant for antitumor activity.
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazoline Derivatives Data sourced from a study on derivatives of 2-hydroxy-5-iodobenzoic acid. nih.govresearchgate.net
| Compound | Substituent on Phenyl Ring | IC₅₀ on KB cell line (µM) | IC₅₀ on Hep-G2 cell line (µM) |
|---|---|---|---|
| 6d | 4-Fluorophenyl | 1.2 | 1.1 |
| 6e | 4-Chlorophenyl | 0.9 | 1.0 |
| 6f | 4-Bromophenyl | 2.0 | 2.2 |
| 6h | 4-Iodophenyl | 4.5 | 4.2 |
General Iodinated Derivatives : Other research has also explored derivatives of iodinated hydroxybenzoic acids as potential anticancer agents. These studies indicate that certain derivatives can inhibit the proliferation of cancer cells while showing lower toxicity towards normal cells, suggesting a potential therapeutic window for development.
Emerging Research Areas and Future Directions for 2 Hydroxy 6 Iodobenzoic Acid
Potential Applications in Advanced Materials Science
The rigid aromatic core and functional groups of 2-Hydroxy-6-iodobenzoic acid make it a compelling candidate for the development of novel materials with tailored properties.
The field of materials science is actively exploring the potential of this compound as a foundational component for liquid crystals. smolecule.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are critical components in display technologies like LCDs.
The suitability of benzoic acid derivatives for creating liquid crystals is well-established, primarily due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov The molecular structure of this compound possesses the key features required for a liquid crystal precursor, or mesogen:
A rigid core provided by the benzene (B151609) ring.
The presence of both hydroxyl and carboxyl groups, which can form strong directional hydrogen bonds, promoting the necessary molecular self-assembly into ordered phases. nih.gov
The iodine atom, which can influence intermolecular interactions and molecular packing, potentially leading to the formation of distinct liquid crystalline phases such as nematic or smectic phases.
Researchers are investigating how this molecule can be used as a starting material to synthesize more complex liquid crystal molecules with specific properties for use in displays and advanced optoelectronic applications. smolecule.com
Interdisciplinary Research in Chemical Biology
The intersection of chemistry and biology offers a fertile ground for investigating the biological activity of this compound, from its fundamental interactions with biomolecules to its potential to modulate cellular processes.
Preliminary research suggests that the iodinated structure of this compound may enhance its interactions with proteins and enzymes. smolecule.com The study of how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and understanding biological processes. The interaction between a small molecule and a macromolecule is governed by a combination of forces. nih.gov
For this compound, potential interactions could include:
Hydrogen Bonding: The carboxyl and hydroxyl groups are prime sites for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with nonpolar regions of a macromolecule.
Halogen Bonding: The iodine atom can participate in halogen bonding, a specific non-covalent interaction that can contribute to binding affinity and specificity.
A related compound, 2-Hydroxy-3,5-diiodobenzoic acid, has been shown to interact with the endothelin receptor, indicating that iodinated hydroxybenzoic acids can engage with biological targets. drugbank.com
Building on its potential to interact with macromolecules, this compound is a candidate for studies on the modulation of biochemical pathways, particularly through enzyme inhibition.
Research into the structure-activity relationship of various benzoic acid derivatives has shown that the presence of a hydroxyl group at the 2-position can have a strong positive effect on the inhibition of certain enzymes, such as α-amylase. nih.gov This suggests that the 2-hydroxybenzoic acid scaffold is a promising starting point for designing enzyme inhibitors. Molecular docking studies on these related compounds indicate that hydrogen bonding and hydrophobic interactions are key to their inhibitory mechanism. nih.gov
Furthermore, acylhydrazone derivatives of this compound have demonstrated selective cytotoxicity against cancer cell lines, pointing towards an ability to interfere with critical biochemical pathways involved in cancer cell proliferation and survival. smolecule.com
Table 1: Research Findings on the Enzyme Inhibition Potential of Benzoic Acid Derivatives
| Compound/Derivative | Target Enzyme/Cell Line | Key Finding |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | Strongest inhibitory effect among 17 tested phenolic acids. nih.gov |
| 2-hydroxybenzoic acid scaffold | α-Amylase | The hydroxyl group at the 2-position has a strong positive effect on inhibitory activity. nih.gov |
| Acylhydrazone derivatives of this compound | Cancer cell lines | Exhibit selective cytotoxicity, suggesting modulation of cancer-related biochemical pathways. smolecule.com |
Green Chemistry Principles in Synthetic Method Development
Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Research into the synthesis of this compound is beginning to incorporate these principles. smolecule.com Future efforts will likely focus on developing more environmentally benign synthetic routes.
Key areas of development include:
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Developing synthetic methods that use water as a solvent is a primary goal. For instance, the synthesis of related hypervalent iodine compounds has been achieved using water and a green oxidant. nih.gov
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. This includes exploring solvent-free reaction conditions. smolecule.com
Mild Reaction Conditions: Utilizing methods like high hydrostatic pressure (barochemistry) or catalysis can enable reactions to proceed at lower temperatures and pressures, reducing energy consumption. nih.govrsc.org
Renewable Feedstocks and Biocatalysis: Exploring the use of engineered microorganisms to produce chemical building blocks from renewable resources represents a frontier in green chemistry. rsc.org
Development of Novel Catalytic Systems Based on this compound Structures
One of the most exciting future directions for this compound is in the field of organocatalysis, specifically as a precursor to novel hypervalent iodine reagents. Hypervalent iodine compounds, such as 2-iodoxybenzoic acid (IBX), are valuable metal-free oxidizing agents used in a wide range of organic transformations. wikipedia.orgrsc.org
The 2-iodobenzoic acid framework is central to this class of catalysts. The adjacent carboxyl group can act as an internal ligand, which helps to stabilize the highly reactive iodine(III) or iodine(V) center. nih.gov These catalysts are often considered "green" because they are non-metallic and can be recyclable. nih.gov
This compound is a prime candidate for creating new, modified hypervalent iodine catalysts. The introduction of a hydroxyl group onto the aromatic ring could significantly alter the catalyst's properties:
Electronic Effects: The hydroxyl group can modulate the electron density of the aromatic ring, thereby tuning the reactivity and selectivity of the iodine center.
Solubility: The hydroxyl group may improve the solubility of the resulting catalyst in a wider range of solvents.
New Reactivity: The modified electronic nature could enable novel catalytic transformations not achievable with standard IBX or its derivatives.
Research in this area would involve the oxidation of this compound to its corresponding hypervalent iodine(V) form and testing its efficacy as a catalyst in various oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. rsc.orgacs.org
Table 2: Comparison of Potential Catalyst Precursors Based on Substituted 2-Iodobenzoic Acids
| Precursor Compound | Resulting Catalyst Type | Potential Application | Key Structural Feature |
| 2-Iodobenzoic acid | 2-Iodoxybenzoic acid (IBX) | Oxidation of alcohols to aldehydes/ketones. wikipedia.org | Standard scaffold for hypervalent iodine(V) oxidants. nih.gov |
| 2-Iodobenzenesulfonic acid | 2-Iodoxybenzenesulfonic acid (IBS) | Highly active catalyst for alcohol oxidation. acs.org | Sulfonic acid group enhances catalytic activity. acs.org |
| This compound | Hydroxy-substituted IBX (Hypothetical) | Potentially novel oxidation catalysis with tuned reactivity. | Hydroxyl group for electronic modification. |
Q & A
Q. 1.1. What are the optimal synthetic routes for 2-hydroxy-6-iodobenzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves iodination of 2-hydroxybenzoic acid derivatives. One approach uses electrophilic aromatic substitution, where iodine (I₂) is introduced into the aromatic ring using oxidizing agents like HNO₃ or H₂O₂. For regioselective iodination at the 6-position, directing groups (e.g., hydroxyl or carboxyl groups) are critical. A reported method involves reacting 2-hydroxybenzoic acid with I₂ in acetic acid under reflux, achieving ~65% yield . Alternative routes include using KI/KIO₃ mixtures in acidic media. Purity is assessed via HPLC (C18 column, methanol/water mobile phase) and melting point analysis.
Q. 1.2. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H NMR : The hydroxyl proton (OH) appears as a singlet at δ ~12 ppm due to strong hydrogen bonding. Aromatic protons adjacent to iodine (C5-H and C4-H) show deshielding (δ ~7.5–8.0 ppm) compared to non-iodinated analogs.
- ¹³C NMR : The iodine-bearing carbon (C6) exhibits a downfield shift (~110 ppm) due to iodine’s electronegativity.
- IR : A broad O-H stretch (~3200 cm⁻¹) and C=O stretch (~1680 cm⁻¹) confirm the carboxylic acid group. Iodine’s presence is inferred from C-I stretches (~500 cm⁻¹) .
Advanced Research Questions
Q. 2.1. How do steric and electronic effects of the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom acts as both a bulky substituent and an electron-withdrawing group, affecting Suzuki-Miyaura or Ullmann couplings. Computational studies (DFT) show that the C-I bond’s polarization increases electrophilicity at C6, facilitating oxidative addition with Pd(0) catalysts. Steric hindrance from iodine, however, reduces coupling efficiency with larger arylboronic acids. Researchers optimize conditions using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to balance these effects. Kinetic studies (monitored via GC-MS) reveal a 30% decrease in reaction rate compared to brominated analogs .
Q. 2.2. What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound?
Methodological Answer: Discrepancies in solubility (e.g., 0.5 g/L in water vs. 2.1 g/L in ethanol) may arise from impurities or measurement techniques. To standardize
- Use potentiometric titration for precise pKa determination (reported pKa₁ ~2.8 for COOH, pKa₂ ~8.1 for OH).
- Employ shake-flask method with UV-Vis calibration for solubility.
- Validate results with computational models (e.g., COSMO-RS) to predict solvent interactions. Contradictions often stem from iodine’s variable hydration effects in polar solvents .
Q. 2.3. How can this compound serve as a precursor for radiopharmaceuticals, and what are the challenges in isotopic labeling?
Methodological Answer: The compound’s iodine atom can be replaced with ¹²³I or ¹³¹I for imaging/therapeutic applications. Key steps include:
Isotopic Exchange : React with Na¹²³I in the presence of chloramine-T (70°C, 2h).
Purification : Use RP-HPLC (C18, 0.1% TFA/acetonitrile gradient) to isolate labeled product.
Challenges include minimizing radiolysis (add ascorbic acid stabilizer) and achieving high molar activity (>50 GBq/μmol). Recent studies report ~85% radiochemical yield under optimized conditions .
Methodological Frameworks for Research Design
3.1. How to formulate a hypothesis-driven research question for studying this compound’s antioxidant activity?
Methodological Answer: Apply the PICO framework :
- Population : In vitro cellular models (e.g., HepG2 cells).
- Intervention : this compound at varying concentrations (1–100 μM).
- Comparison : Positive controls (e.g., ascorbic acid).
- Outcome : ROS scavenging measured via DCFH-DA assay.
Hypothesis: “The iodine substituent enhances antioxidant capacity by stabilizing phenoxyl radicals.” Validate via ESR spectroscopy to detect radical intermediates .
Q. 3.2. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀.
- ANOVA with Tukey’s HSD : Compare means across dose groups.
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., iodine position) and toxicity endpoints. Tools like GraphPad Prism or R/Python packages are recommended .
Data Interpretation and Validation
Q. 4.1. How to address inconsistencies in crystallographic data (e.g., bond angles) for this compound?
Methodological Answer:
- Re-refinement : Reprocess raw diffraction data using software like SHELXL, adjusting thermal parameters for iodine.
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., I···O contacts) across datasets.
- DFT Geometry Optimization : Validate experimental bond angles (e.g., C6-I bond length ~2.10 Å) against computational models (B3LYP/6-311+G(d,p)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
